molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine 1-oxide CAS No. 14432-16-7

2-Chloro-4-nitropyridine 1-oxide

Cat. No. B084968
CAS RN: 14432-16-7
M. Wt: 174.54 g/mol
InChI Key: YSTCMHHKDOVZDA-UHFFFAOYSA-N
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Description

2-Chloro-4-nitropyridine 1-oxide is used in the preparation of (thio)barbituric acid derivatives in the treatment of obesity-related non-alcoholic fatty liver disease . It is also used in the production of selective and potent MET Kinase inhibitors . It may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines .


Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach . Pyridine N-oxide was nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitropyridine 1-oxide has been studied . The nitro group is essentially coplanar with the aromatic ring .


Physical And Chemical Properties Analysis

2-Chloro-4-nitropyridine 1-oxide has a molecular weight of 174.54 g/mol . It has a melting point of 151-155 °C and a boiling point of 405.9±25.0 °C . Its density is 1.62±0.1 g/cm3 .

Scientific Research Applications

Application 1: Synthesis of 4-Nitropyridine

  • Summary of the Application : 2-Chloro-4-nitropyridine 1-oxide is used in the synthesis of 4-nitropyridine, a key intermediate in medicinal products . 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application/Experimental Procedures : The synthesis involves two steps. First, pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide. This is followed by a reaction with PCl to give the final product . The continuous flow methodology is used to minimize accumulation of the highly energetic and potentially explosive nitration product .
  • Results/Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Application 2: Pharmaceutical Applications

  • Summary of the Application : 2-Chloro-4-nitropyridine 1-oxide has been reported to have uses as an emerging class of therapeutic agents .
  • Results/Outcomes : One of the outcomes mentioned is its potential use as a clotting inhibitor drug .

Application 3: Synthesis of Aminoheterocyclic Analogs

  • Summary of the Application : 2-Chloropyridine N-oxide hydrochloride is used in the synthesis of aminoheterocyclic analogs . These analogs are often used in the development of new pharmaceuticals.

Application 4: Synthesis of 2-Aminopyridine Derivatives

  • Summary of the Application : 2-Chloropyridine N-oxide hydrochloride is also used in the synthesis of 2-aminopyridine derivatives . These derivatives are important in the field of medicinal chemistry as they are often used in the development of new drugs.

Application 5: Benzyl Viologen Enzyme Assay

  • Summary of the Application : 2-Chloropyridine N-oxide hydrochloride has been used in benzyl viologen enzyme assays . These assays are often used to measure the activity of certain enzymes.

Application 6: Life Science Research

  • Summary of the Application : 2-Chloro-4-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

2-Chloro-4-nitropyridine 1-oxide is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCMHHKDOVZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162675
Record name 2-Chloro-4-nitropyridine 1-oxide
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitropyridine 1-oxide

CAS RN

14432-16-7
Record name 2-Chloro-4-nitropyridine N-oxide
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Record name 2-chloro-4-nitropyridine 1-oxide
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Synthesis routes and methods I

Procedure details

2-Chloro-pyridine-1-oxide (10 g) is cooled in an ice bath and treated with concentrated H2SO4 (15 ml), followed by the dropwise addition of a mixture of concentrated H2SO4 (15 ml) and fuming HNO3 (27 ml, s.g. 1.5) over a 70 minute period. The acidic solution is heated in a steam bath for 2.5 hours, then allowed to reach room temperature and poured onto ice water (600 ml), stirring being continued until all the ice has melted. The resultant solid is filtered off and dissolved in hot chloroform, the solution being dried and the solvent evaporated in vacuo to give a yellow solid. The aqueous filtrate obtained after the removal of the original solid is neutralised with saturated aqueous Na2CO3 and extracted continuously with chloroform, the extract being dried and evaporated in vacuo to yield a yellow solid. The two yellow solids are combined and recrystallised from ethanol to give 2-chloro-4-nitro-pyridine-1-oxide as yellow crystals (7.46 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

With stirring, 1.5 liters of concentrated sulfuric acid was cooled to 0° C. and 1058 grams (6.06 moles) of 2-chloropyridine-N oxide was added portionwise during a 5 hour period. The reaction mixture temperature was maintained at 5°-10° C. and 590 ml of 90% nitric acid was added dropwise. Upon completion of addition the reaction mixture was heated to 80° C. and the source of heat was removed. The exothermic reaction caused the reaction mixture temperature to rise to 115° C. During a one hour period the reaction mixture temperature fell from 115° C. to 100° C., where it was maintained for four hours with an external heat source. The reaction mixture was cooled then poured into 12 liters of ice. The resultant solid was collected by filtration and washed three times by suspension in three one-liter portions of water. The solid was dried to yield 715 grams of 2-chloro-4-nitropyridine-N oxide. The mother liquor and washes were combined and extracted with four one-liter portions of chloroform. The combined extracts were dried with potassium carbonate and filtered. The filtrate was concentrated under under reduced pressure to a residual solid. The solid was triturated in 65 ml of 2-propanol to yield an additional 94.2 grams of 2-chloro-4-nitropyridine-N oxide.
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1058 g
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of conc. H2SO4 (30 mL) and fuming HNO3 (54 mL) was added dropwise at 0° C. to a solution of 2-chloropyridine-N-oxide hydrochloride (15.2 g, 91.56 mmole) in conc. H2SO4 (30 mL). The reaction mixture was heated at 90° C. for 1 hr, then was cooled to RT and poured onto ice (500 g). The reaction mixture was kept at RT overnight, then was cooled in an ice bath, and 50% NaOH was added slowly to give a precipitate. This was collected and dried to give the title compound (5.88 g, 37%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ8.42-8.37 (m, 2 H), 8.06-8.04 (m, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
37%

Synthesis routes and methods IV

Procedure details

TFAA (6.15 ml, 43.5 mmol) was slowly added to a solution of 2-chloro-4-nitropyridine (3.45 g, 21.76 mmol) and urea hydrogen peroxide (4.30 g, 45.7 mmol) in CH2Cl2 at 0° C. under N2. The reaction was stirred for 30 min and then allowed to warm up to RT for 4 h. NH3 gas was bubbled into the mixture for 5 min and then the organic layer was washed with sat. NaHCO3, dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography on silica gel eluted with 0-2% 2M NH3 solution of MeOH in CH2Cl2 to give the product as a light-yellow solid (3.59 g, 95%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.39 (1H, d) 8.36 (1H, d) 8.04 (1H, dd). LCMS: m/z 175 (M+1).
Name
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitropyridine 1-oxide
Reactant of Route 2
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2-Chloro-4-nitropyridine 1-oxide
Reactant of Route 3
2-Chloro-4-nitropyridine 1-oxide
Reactant of Route 4
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2-Chloro-4-nitropyridine 1-oxide
Reactant of Route 5
2-Chloro-4-nitropyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-nitropyridine 1-oxide

Citations

For This Compound
9
Citations
F LEONARD, A WAJNGURT - The Journal of Organic Chemistry, 1956 - ACS Publications
… as pyridine 1-oxide18 to yield 2-chloro-4-nitropyridine 1-oxide, mp 135-140. Recrystallization from acetone gave paleyellow crystals, mp 140143; yield, 7 g. …
Number of citations: 27 pubs.acs.org
M Forchiassin, G Illuminati… - Journal of Heterocyclic …, 1969 - Wiley Online Library
… 2-Chloro-4-aminopyridine was prepared by reduction (35) of 2-chloro-4-nitropyridine 1-oxide (see above) with iron and acetic acid in the presence of a little mercuric chloride, mp 90-…
Number of citations: 15 onlinelibrary.wiley.com
C Suarez-Pantaleon, JV Mercader… - Journal of agricultural …, 2010 - ACS Publications
… (20) Et 3 N (0.95 mL, 6.82 mmol) in anhydrous benzene (10 mL) was dropwise added during 30 min to a stirring suspension of 2-chloro-4-nitropyridine 1-oxide (9, 1.18 g, 6.43 mmol) in …
Number of citations: 37 pubs.acs.org
G Garcia, V Abet, R Alajarin, J Alvarez-Builla… - European Journal of …, 2014 - Elsevier
… 2-Chloro-4-nitropyridine-1-oxide (4) was used to link amine 3 by nucleophilic substitution to give pyridine N-oxide 5. Compound 5 was the only reaction product but it was obtained in …
Number of citations: 7 www.sciencedirect.com
C Abate, S Ferorelli, M Niso, C Lovicario… - …, 2012 - Wiley Online Library
… However, the latter was synthesized through a previously reported synthesis31 starting from 2-chloro-4-nitropyridine-1-oxide via 2-chloro-4-methoxypyridine.31 Compounds 30 and 31 …
C Pena-Salcedo, J Kelly, MA Pozo - European Journal of Medicinal …, 2014 - academia.edu
… 2-Chloro-4-nitropyridine-1-oxide (4) was used to link amine 3 by nucleophilic substitution to give pyridine N-oxide 5. Compound 5 was the only reaction product but it was obtained in …
Number of citations: 0 www.academia.edu
DA Widdowson - 1964 - spiral.imperial.ac.uk
In part I, the methods available for the determination of optical purity of peptides and the extent of racemisation in a peptide synthesis have been reviewed. A brief account is given of the …
Number of citations: 2 spiral.imperial.ac.uk
M Kim, J Lee, K Jung, M Kim, YJ Park, H Ahn… - Bioorganic & medicinal …, 2013 - Elsevier
… Secondary amines were coupled with 2-chloro-4-nitropyridine 1-oxide (1) via Ar SN (nucleophilic aromatic substitution) using a modified version of a known method 9 to produce the N-…
Number of citations: 33 www.sciencedirect.com
野田寛治, 小野山淳子, 浜名政和 - YAKUGAKU ZASSHI, 1968 - jstage.jst.go.jp
… ホルム中加熱することにより 2-chloro-4-nitropyridine 1-oxide を生成することを報告している,I. IIと三塩 化リンまたは三臭化リンの熱時の反応については,目下検討中で稿を改めて報告する. く …
Number of citations: 2 www.jstage.jst.go.jp

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